

A Spectroscopic Comparison of 1,5-Dimethoxynaphthalene and Its Precursors

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Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic compound **1,5-dimethoxynaphthalene** with its synthetic precursors, 1,5-dihydroxynaphthalene and 1-naphthol. The following sections present quantitative spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to support the reproducibility of the presented data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **1,5-dimethoxynaphthalene** and its precursors. This data is essential for monitoring the progression of the synthesis from 1-naphthol to 1,5-dihydroxynaphthalene and finally to **1,5-dimethoxynaphthalene**.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
1,5-Dimethoxynaphthalene	7.85 (d, 2H), 7.38 (t, 2H), 6.85 (d, 2H), 3.98 (s, 6H)	155.0, 127.5, 125.0, 115.0, 105.0, 55.8
1,5-Dihydroxynaphthalene	9.92 (s, 2H, -OH), 7.59 (d, 2H), 7.22 (t, 2H), 6.85 (d, 2H)[1]	151.5, 127.0, 126.5, 115.0, 109.0
1-Naphthol	8.16 (d, 1H), 7.79 (d, 1H), 7.47 (m, 2H), 7.42 (t, 1H), 7.26 (d, 1H), 6.73 (d, 1H), 5.43 (s, 1H, -OH)[2]	151.0, 134.8, 127.5, 126.5, 125.8, 125.0, 122.5, 121.0, 110.0, 108.5

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	Key FTIR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)	UV-Vis (λ _{max} , nm)
1,5-Dimethoxynaphthalene	3050-2950 (C-H, aromatic & aliphatic), 1600, 1480 (C=C, aromatic), 1250, 1080 (C-O, ether)	188 (M ⁺), 173, 157, 129, 115	~220, ~300
1,5-Dihydroxynaphthalene	3600-3200 (O-H, broad), 3050 (C-H, aromatic), 1610, 1520 (C=C, aromatic), 1280 (C-O, phenol)	160 (M ⁺), 131, 102, 77[1]	Not readily available
1-Naphthol	3600-3200 (O-H, broad), 3050 (C-H, aromatic), 1620, 1510 (C=C, aromatic), 1270 (C-O, phenol)	144 (M ⁺), 115, 89, 63[3]	290[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube.
- **^1H NMR Acquisition:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a pulse angle of 30 degrees, a relaxation delay of 1 second, and 16 scans.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with proton decoupling. Data was collected with a spectral width of 250 ppm, a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and 1024 scans.
- **Data Processing:** The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by injection of a dilute solution in a suitable volatile solvent.
- **Ionization:** Electron ionization (EI) was used with an electron energy of 70 eV.

- **Mass Analysis:** The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

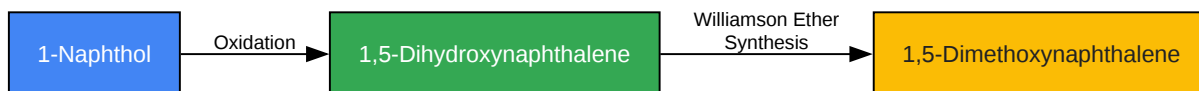
Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette with a 1 cm path length.
- **Data Acquisition:** The UV-Vis spectrum was recorded using a double-beam spectrophotometer from 200 to 400 nm. The spectrum of the pure solvent in a matched cuvette was used as a baseline and was automatically subtracted from the sample spectrum.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route from 1-naphthol to **1,5-dimethoxynaphthalene**.

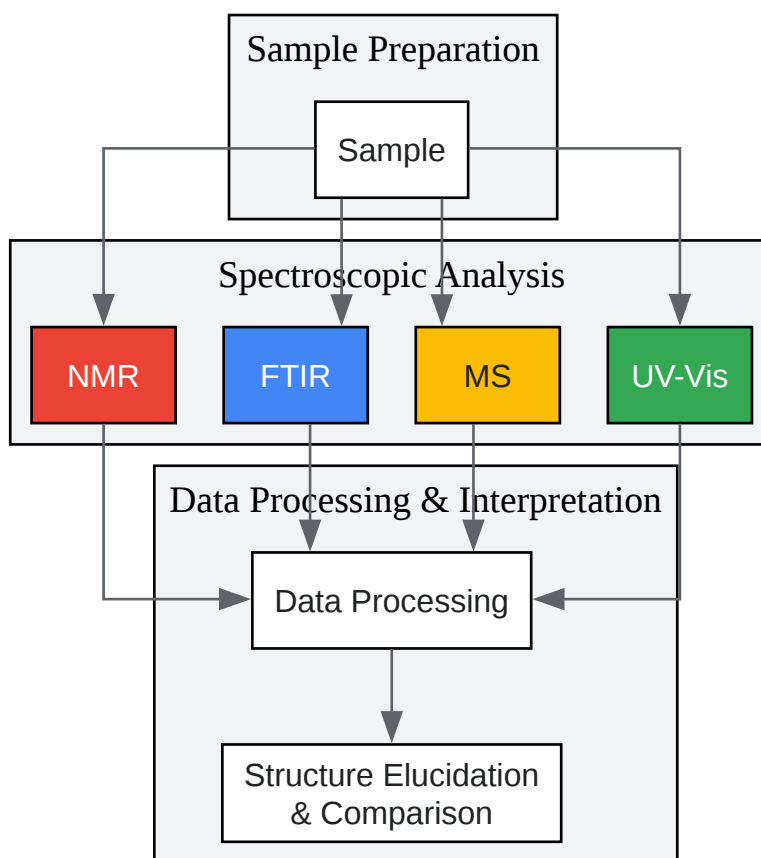


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Caption: Synthetic pathway to **1,5-dimethoxynaphthalene**.

Experimental Workflow

The general workflow for the spectroscopic analysis of the compounds is depicted below.



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Caption: General workflow for spectroscopic characterization.

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References

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